8-Ethoxycaffeine
Overview
Description
8-Ethoxycaffeine, also known as 1,3,7-trimethylxanthine-8-ethoxy, is a derivative of caffeine. This compound is characterized by the substitution of one of the methyl groups in caffeine with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxycaffeine involves the reaction of caffeine with ethyl iodide in the presence of a strong base. This reaction results in the substitution of one of the methyl groups of caffeine with an ethoxy group, forming this compound. Another method involves the reaction of ethanol with 1,3,7-trimethyl-8-nitro-purine-2,6-dione .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned reactions, ensuring optimal reaction conditions such as temperature and concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxycaffeine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can alter its functional groups, potentially converting the ethoxy group back to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler derivatives.
Scientific Research Applications
Industry: Its unique properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxycaffeine involves its interaction with cellular components, particularly in the context of chromosomal aberrations. Studies have shown that it can cause chromosomal breakage and affect sister chromatid exchanges, likely through its interaction with DNA and related repair mechanisms . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular respiration and DNA repair processes are of particular interest .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): The parent compound of 8-ethoxycaffeine, widely known for its stimulant effects.
8-Methoxycaffeine: Another derivative of caffeine with a methoxy group instead of an ethoxy group.
1,3,7,9-Tetramethyluric acid: A related xanthine derivative with different functional groups.
Uniqueness of this compound: this compound is unique due to the presence of the ethoxy group, which alters its chemical properties and potential biological effects compared to other caffeine derivatives. This structural modification can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for scientific research.
Properties
IUPAC Name |
8-ethoxy-1,3,7-trimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-5-17-9-11-7-6(12(9)2)8(15)14(4)10(16)13(7)3/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXNYNRVOBSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206406 | |
Record name | 8-Ethoxycaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MP Biomedicals MSDS] | |
Record name | 8-Ethoxycaffeine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11677 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
577-66-2 | |
Record name | 8-Ethoxy-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethoxycaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Ethoxycaffeine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Ethoxycaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ETHOXYCAFFEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271190XI98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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